molecular formula C11H14BrN3O4 B2440466 [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate CAS No. 866018-25-9

[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate

Cat. No. B2440466
CAS RN: 866018-25-9
M. Wt: 332.154
InChI Key: ICKBKARYVKMFFT-UHFFFAOYSA-N
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Description

“[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate” is a chemical compound with the molecular formula C11H14BrN3O4 . Its average mass is 332.151 Da and its monoisotopic mass is 331.016754 Da .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Studies on antioxidants are significant in various fields, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and others are critical for determining antioxidant activity. These methods are based on chemical reactions assessed through spectrophotometry, which monitors characteristic colors or solution discoloration. Such assays have been applied successfully in analyzing the antioxidant capacity of complex samples. Complementary methods involving electrochemical (bio)sensors offer calibration and validation stages for a comprehensive understanding of antioxidant processes (I. Munteanu, C. Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological activities. These compounds, including pyrans derivatives, play a crucial role in biochemistry due to their diverse applications. Recent methodologies and developments in synthesizing morpholine and pyran analogues have shown potent pharmacophoric activities, indicating their significance in drug design and therapeutic applications (M. Asif, M. Imran, 2019)[https://consensus.app/papers/review-interest-morpholine-pyrans-derivatives-asif/13ac1a8291495b3a8edcb7981a9f8280/?utm_source=chatgpt].

properties

IUPAC Name

(5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O4/c1-8(16)19-7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKBKARYVKMFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C(=C(C=N1)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320784
Record name (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866018-25-9
Record name (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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